Product packaging for Threonyl-lysyl-glutamic acid(Cat. No.:CAS No. 122605-96-3)

Threonyl-lysyl-glutamic acid

Cat. No.: B039031
CAS No.: 122605-96-3
M. Wt: 376.41 g/mol
InChI Key: SCSVNSNWUTYSFO-WDCWCFNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonyl-lysyl-glutamic acid is a synthetic tripeptide with the sequence Thr-Lys-Glu (TKE), garnering significant interest in immunological and biochemical research. This compound is primarily investigated for its potential role as an immunomodulatory agent. Studies suggest it may interact with specific immune cell receptors, potentially influencing the differentiation and activity of T-cells, particularly T-helper cells. Its mechanism of action is thought to involve the modulation of cytokine signaling pathways, which could lead to a shift in the immune response profile. Researchers utilize this compound as a critical tool to dissect the complex signaling networks that govern immune tolerance, autoimmune diseases, and allergic responses. Its high purity and structural definition make it an essential reagent for in vitro cell culture studies, signal transduction assays, and as a standard in analytical chemistry for mass spectrometry and HPLC method development. This peptide provides a well-defined molecular entity for probing peptide-receptor interactions and their downstream biological consequences, offering valuable insights for fundamental immunology and the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28N4O7 B039031 Threonyl-lysyl-glutamic acid CAS No. 122605-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122605-96-3

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1

InChI Key

SCSVNSNWUTYSFO-WDCWCFNPSA-N

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Other CAS No.

122605-96-3

sequence

TKE

Synonyms

Thr-Lys-Glu
threonyl-lysyl-glutamic acid

Origin of Product

United States

Advanced Synthetic Methodologies for Threonyl Lysyl Glutamic Acid

Solid-Phase Peptide Synthesis (SPPS) Applications for Threonyl-lysyl-glutamic acid Production

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the production of peptides like this compound due to its efficiency, ease of automation, and the ability to use excess reagents to drive reactions to completion. peptide.com The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com

The synthesis of this compound via SPPS would commence with the attachment of the C-terminal amino acid, glutamic acid, to a suitable resin. The selection of the resin is critical and is often a 2-chlorotrityl chloride resin for preparing fully protected peptide fragments. d-nb.infogoogle.com The synthesis follows a series of iterative cycles, each consisting of deprotection of the Nα-amino group of the resin-bound amino acid and coupling of the next Nα-protected amino acid.

The most common Nα-protecting group strategy in modern SPPS is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net The side chains of the amino acids must also be protected to prevent unwanted side reactions. For the synthesis of this compound, the following protecting groups are typically employed:

Amino AcidSide Chain Protecting Group (Fmoc Chemistry)
Threonine (Thr) tert-butyl (tBu)
Lysine (B10760008) (Lys) tert-butoxycarbonyl (Boc)
Glutamic acid (Glu) tert-butyl (OtBu)

These tert-butyl-based side-chain protecting groups are stable to the piperidine (B6355638) solution used for Fmoc group removal but are readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. researchgate.netpeptide.com

Coupling reagents are essential for the formation of the peptide bond. A variety of reagents can be used, with common choices being carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. thaiscience.info

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are simultaneously removed using a strong acid, typically a cocktail containing TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive cationic species generated during deprotection. peptide.com Purification of the crude peptide is then performed, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, is a classical approach that remains highly relevant, particularly for large-scale production of peptides. sci-hub.seresearchgate.net This method involves the coupling of amino acids or peptide fragments in a suitable solvent. Intermediates are isolated and purified after each step, which can be a drawback for long peptides but offers greater control for shorter sequences like this compound. researchgate.net

A common strategy for the solution-phase synthesis of this tripeptide would be a stepwise approach, starting from the C-terminus. For instance, Nα-protected glutamic acid with its side chain protected would be coupled with a protected lysine residue. After purification of the dipeptide, the Nα-protecting group would be removed, and the final threonine residue would be coupled.

Alternatively, a fragment condensation approach can be employed. This involves the synthesis of smaller peptide fragments which are then coupled together. For this compound, this is less common due to its short length.

Protecting group strategies in solution-phase synthesis are often more varied than in SPPS. The benzyloxycarbonyl (Cbz or Z) group is a classic Nα-protecting group, removable by hydrogenolysis. publish.csiro.au The choice of protecting groups for the side chains of threonine, lysine, and glutamic acid must be orthogonal to the Nα-protecting group to allow for its selective removal. For example, if the Cbz group is used for Nα-protection, tert-butyl-based protecting groups can be used for the side chains, as they are stable to hydrogenolysis but labile to acid.

Coupling reagents used in solution-phase synthesis are similar to those in SPPS, including carbodiimides and active esters. The method of mixed anhydrides is also a viable option for peptide bond formation. pharmaciyajournal.ru

Enzymatic Synthesis Techniques for Peptide Bond Formation in this compound

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and side-chain protection in many cases. researchgate.netacs.org Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions to form them.

For the synthesis of this compound, enzymes like papain or trypsin could potentially be employed. acs.org Papain has shown good affinity for both lysine and glutamic acid ester monomers in polymerization reactions. acs.org Trypsin exhibits high specificity for basic amino acid residues like lysine. acs.org The synthesis can be carried out in aqueous buffers or organic co-solvents to shift the equilibrium towards synthesis rather than hydrolysis. acs.orggoogle.com

One proposed mechanism for enzymatic peptide synthesis involves the formation of an S-acyl-cysteine intermediate by the enzyme, followed by a chemical S→N acyl transfer to form the peptide bond, a process that mimics native chemical ligation. nih.gov Another approach is the use of computationally engineered peptide amidases, which can catalyze the C-terminal modification of peptides with high selectivity. acs.org

Stereochemical Control and Enantiomeric Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral amino acids during synthesis is paramount to ensure the biological activity of the final peptide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur, particularly during the activation of the carboxyl group for coupling.

Several strategies are employed to minimize racemization. The use of coupling additives like HOBt or its derivatives can suppress this side reaction. thaiscience.info The choice of coupling reagent is also crucial, with some reagents being more prone to causing racemization than others.

In solution-phase synthesis, the use of urethane-based Nα-protecting groups like Fmoc and Cbz helps to prevent racemization of the activated amino acid. The synthesis of peptides through stereoselective four-component condensations has also been explored as a method to produce isomer-free peptide derivatives. nih.gov Furthermore, developing switchable stereodivergent strategies allows for the synthesis of all stereoisomers of a chiral molecule from a common precursor. umontpellier.fr

Novel Chemical Modifications and Derivatizations of this compound

The N- and C-termini of this compound can be chemically modified to alter its properties, such as stability, solubility, and bioavailability.

N-Terminal Functionalization: The α-amino group at the N-terminus (Threonine) is a common site for modification. Due to the difference in pKa values between the N-terminal α-amine (pKa ≈ 8) and the lysine side-chain ε-amine (pKa ≈ 10), selective modification of the N-terminus can be achieved by controlling the pH of the reaction. mdpi.comnih.gov Reductive alkylation using aldehydes is an efficient method for N-terminal functionalization, which can introduce a variety of functional groups. nih.govrsc.org This method has been shown to be highly selective for the N-terminus over lysine side chains at a pH of around 6.1. rsc.org

C-Terminal Functionalization: The C-terminal carboxyl group of glutamic acid can also be modified. C-terminal amidation is a common modification that can enhance peptide stability and biological activity by mimicking the state of many native proteins. This can be achieved chemically or enzymatically. acs.org Esterification of the C-terminus, for example with polyethylene (B3416737) glycol (PEG), can improve the peptide's properties. Other modifications include the reduction of the carboxyl group to an alcohol or its conversion to a thioester, which is useful for further ligation reactions. nih.gov

The side chains of the constituent amino acids offer further opportunities for modification to enhance the properties of the tripeptide.

Threonine Side Chain: The hydroxyl group of the threonine side chain is a site for post-translational modifications such as O-linked glycosylation and phosphorylation. wikipedia.org In a synthetic context, pseudoproline derivatives can be incorporated at the threonine position during SPPS to act as aggregation disrupters, which can be converted back to the unmodified threonine side chain in the final cleavage step. acs.org

Lysine Side Chain: The ε-amino group of the lysine side chain is a highly versatile handle for modification. Orthogonal protecting groups, such as Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), can be used during SPPS to allow for the selective deprotection and modification of the lysine side chain while the peptide is still on the resin. iris-biotech.de This allows for the attachment of various moieties, such as biotin, fluorophores, or drug molecules. mdpi.comacs.org The development of new protecting groups like N-substituted iminothiolane (NIT) offers an eco-friendly and efficient alternative for lysine side chain protection. acs.org

Glutamic Acid Side Chain: The γ-carboxyl group of the glutamic acid side chain can be selectively modified. In SPPS, using an allyl ester as the side-chain protecting group for glutamic acid allows for its selective removal with a palladium catalyst, enabling on-resin modification. peptide.com An iron(III) chloride-based strategy has also been developed for the on-resin deprotection of tert-butyl protected glutamic acid side chains, allowing for the incorporation of amides, esters, and thioesters. acs.org Furthermore, building blocks with pre-assembled oligo-glutamic acid chains attached to the side chain of a glutamic acid residue can be used in SPPS to create branched peptides. nih.gov

Molecular Structure and Conformational Dynamics of Threonyl Lysyl Glutamic Acid

High-Resolution Structural Elucidation Techniques for the Tripeptide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure and dynamics of peptides. digitellinc.com By analyzing various NMR parameters, it is possible to deduce the ensemble of conformations that Threonyl-lysyl-glutamic acid adopts in solution.

One-dimensional (1D) ¹H NMR spectra provide initial information through chemical shifts, which are sensitive to the local electronic environment of each proton. For a tripeptide, the spectrum would show distinct signals for amide (NH), alpha-carbon (CαH), and side-chain protons.

Two-dimensional (2D) NMR experiments are crucial for a detailed conformational analysis.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are spin-coupled, allowing for the assignment of resonances to specific amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (typically <5 Å), providing distance restraints that are essential for calculating the 3D structure. digitellinc.com

J-coupling constants (³JHNα) , measured from high-resolution 1D or 2D spectra, can be used with the Karplus equation to estimate the dihedral angles (φ) of the peptide backbone, offering insight into secondary structure preferences. mdpi.com

Temperature coefficients (dδ/dT) of the amide proton chemical shifts can indicate the presence of stable intramolecular hydrogen bonds. Amide protons involved in hydrogen bonding tend to have smaller temperature coefficients as they are shielded from the solvent. digitellinc.com

Given the absence of published experimental NMR data for this compound, the following table presents hypothetical ¹H NMR chemical shifts based on typical values for these amino acid residues in short peptides. ubc.caustc.edu.cn

ResidueProtonExpected Chemical Shift (ppm)
Threonine (Thr) NH~8.1
~4.4
~4.2
Hγ (CH₃)~1.2
Lysine (B10760008) (Lys) NH~8.0
~4.3
~1.7
~1.5
~1.7
Hε (CH₂NH₃⁺)~3.0
Glutamic acid (Glu) NH~8.3
~4.3
~2.1
Hγ (CH₂COOH)~2.3

Note: Actual chemical shifts can vary significantly depending on the solvent, pH, temperature, and local conformation.

Crystallographic Approaches for this compound (Conceptual)

X-ray crystallography is a powerful technique for obtaining atomic-resolution three-dimensional structures of molecules in their solid, crystalline state. nih.gov While no crystal structure for this compound has been deposited in public databases, a conceptual approach to its crystallographic analysis can be outlined.

The process would involve three main stages: crystallization, data collection, and structure determination. nih.gov

Crystallization : This is often the most challenging step in peptide crystallography. nih.govcreative-biostructure.commdpi.com It involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the peptide to form well-ordered, single crystals of sufficient size and quality. The high flexibility of a short tripeptide and the presence of charged side chains in Lysine and Glutamic acid can hinder the formation of a stable crystal lattice. creative-biostructure.com These charged groups can lead to strong, non-specific electrostatic interactions that may favor amorphous precipitation over ordered crystal growth.

X-ray Diffraction : Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the peptide scatter the X-rays, creating a unique diffraction pattern of spots. The intensity and position of these spots are recorded by a detector.

Structure Determination : The diffraction data are processed to determine the unit cell dimensions and symmetry of the crystal. The "phase problem," a major bottleneck, must then be solved to calculate an electron density map. creative-biostructure.com From this map, a model of the peptide's atomic structure is built and refined to best fit the experimental data.

A successful crystallographic study would reveal a single, static conformation of the tripeptide as it exists within the crystal lattice, providing precise coordinates for each atom and detailing intramolecular and intermolecular interactions, such as hydrogen bonds and salt bridges.

Conformational Landscapes and Flexibility Studies of this compound

Unlike the static picture provided by crystallography, in solution, a flexible molecule like this compound exists as a dynamic ensemble of interconverting conformations. The collection of all energetically accessible structures forms its conformational landscape. The flexibility of this tripeptide arises from the rotational freedom around single bonds in both the peptide backbone and the amino acid side chains.

Backbone Flexibility : The conformation of the peptide backbone is primarily defined by the torsion angles phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). While the peptide bond (ω) is typically rigid and planar (trans), the φ and ψ angles have considerable rotational freedom, which is the basis for most secondary structures in proteins.

Side-Chain Flexibility : The side chains of Threonine, Lysine, and Glutamic acid also possess rotatable bonds (chi, χ angles), allowing them to adopt numerous orientations. The long, flexible side chain of Lysine and the side chain of Glutamic acid are particularly mobile.

The conformational landscape of this compound is expected to be broad and complex. The presence of a positively charged lysine residue and a negatively charged glutamic acid residue allows for the potential formation of an intramolecular salt bridge, which could stabilize certain folded conformations. However, in an aqueous environment, these charged groups will also have strong electrostatic interactions with water molecules, which may favor more extended structures. mdpi.com The polar hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor, further influencing local conformation. Therefore, the tripeptide likely samples a wide range of structures, from extended to more compact, turn-like conformations. rsc.org

Computational Modeling and Simulation of this compound Structure and Dynamics

Computational methods are indispensable for exploring the conformational landscape and electronic properties of peptides, providing insights that complement experimental data.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net An MD simulation of this compound would allow for the exploration of its conformational dynamics in a simulated aqueous environment, providing a detailed picture of its flexibility and interactions.

The simulation process involves:

System Setup : A starting 3D structure of the tripeptide is placed in a simulation box filled with explicit water molecules. Counter-ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's net charge.

Force Field Selection : A classical force field (e.g., GROMOS, AMBER, CHARMM) is chosen. The force field is a set of parameters that defines the potential energy of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). mdpi.com

Simulation : Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis : The resulting trajectory is analyzed to extract information about the peptide's structural and dynamic properties.

MD Simulation Parameter/AnalysisDescription
Force Field A set of empirical energy functions and parameters used to calculate forces between atoms (e.g., GROMOS, AMBER, CHARMM).
Solvent Model Explicit water model (e.g., SPC, TIP3P) to simulate the aqueous environment.
Simulation Time Typically nanoseconds (ns) to microseconds (μs) to adequately sample the conformational space of a small peptide.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures, used to assess conformational stability and convergence. acs.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom from its average position, identifying flexible regions of the peptide.
Hydrogen Bond Analysis Tracks the formation and lifetime of intramolecular and peptide-solvent hydrogen bonds.
Dihedral Angle Analysis Monitors the φ and ψ backbone angles to identify preferred secondary structures or conformational states.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. nih.gov These methods provide highly accurate information about electron distribution, molecular orbitals, and reaction energetics. For this compound, QC calculations can be used to understand its intrinsic electronic properties and to refine force field parameters for MD simulations.

Commonly used QC methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory. chembites.org These calculations are computationally intensive and are typically performed on single conformations or small clusters in a vacuum or with an implicit solvent model.

Calculation/PropertyInformation Obtained
Geometry Optimization Finds the lowest energy conformation (or a local minimum) of the peptide, providing precise bond lengths and angles.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecular surface, identifying electron-rich (negative) and electron-poor (positive) regions, which are crucial for intermolecular interactions. distantreader.org
HOMO-LUMO Analysis Calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. distantreader.org
Natural Bond Orbital (NBO) Analysis Investigates charge transfer and intramolecular interactions, such as the strength of hydrogen bonds.
Vibrational Frequencies Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

These calculations can provide a fundamental understanding of how the electronic structure of this compound governs its conformational preferences and potential for interaction with other molecules. arxiv.org

Structural Determinants Governing Potential Interactions with Biological Targets

The potential of this compound to interact with biological targets such as enzymes and receptors is fundamentally governed by the physicochemical properties of its constituent amino acid side chains and their spatial arrangement. These interactions are primarily non-covalent and include electrostatic interactions, hydrogen bonding, and hydrophilic effects.

Key Structural Features:

N-Terminus (Threonine): The peptide chain begins with threonine, which features a polar, uncharged side chain containing a hydroxyl (-OH) group. khanacademy.org This group is a key site for forming hydrogen bonds, acting as both a hydrogen donor and acceptor.

Central Residue (Lysine): The central lysine residue has a long, flexible side chain ending in a primary amino (-NH3+) group. khanacademy.org At physiological pH, this group is protonated and carries a positive charge, making it a key determinant for electrostatic interactions. thermofisher.com

C-Terminus (Glutamic Acid): The chain terminates with glutamic acid, whose side chain contains a carboxyl (-COO-) group. khanacademy.org This group is deprotonated and negatively charged at physiological pH, enabling it to engage in strong electrostatic interactions. thermofisher.com

Types of Potential Interactions:

Electrostatic Interactions: The most prominent feature of this tripeptide is the presence of both a positively charged lysine residue and a negatively charged glutamic acid residue. This allows for several possibilities:

Intramolecular Salt Bridge: The oppositely charged side chains can attract each other, forming an intramolecular salt bridge. This interaction could constrain the conformational flexibility of the peptide, favoring a more compact structure.

Intermolecular Ionic Bonding: The peptide can form strong ionic bonds with biological targets. The positively charged lysine can interact with negatively charged residues (e.g., aspartic acid, glutamic acid) on a protein surface, while the negatively charged glutamic acid can bind to positively charged sites (e.g., lysine, arginine). khanacademy.org

Hydrogen Bonding: The peptide has numerous functional groups capable of forming hydrogen bonds, which are crucial for the specificity of molecular recognition.

The hydroxyl group of the N-terminal threonine is a potent hydrogen bond donor and acceptor. khanacademy.org

The primary amino group of the lysine side chain can donate hydrogen bonds.

The carboxyl group of the glutamic acid side chain is an excellent hydrogen bond acceptor.

The amide groups of the peptide backbone itself also participate in hydrogen bonding.

Hydrophilic Character: All three amino acid residues are hydrophilic, making the entire peptide highly soluble in aqueous environments. thermofisher.com This suggests that this compound would preferentially interact with the surfaces of proteins and other biological macromolecules that are exposed to the cellular aqueous environment, rather than binding to hydrophobic pockets within a protein's core. sigmaaldrich.com

The combination of these structural features—a central positive charge, a terminal negative charge, and a polar group at the opposite terminus—creates a distinct electrostatic and hydrogen-bonding profile. The specific conformation adopted by the peptide in solution would influence which of these functional groups are available for interaction with a biological target.

Interactive Data Table: Properties of Constituent Amino Acids

The following table summarizes the key physicochemical properties of the amino acids that constitute this compound, which underpin its potential for biological interactions. thermofisher.comsigmaaldrich.com

Amino Acid3-Letter Code1-Letter CodeSide Chain TypeSide Chain Charge (Physiological pH)pKx (Side Chain)
ThreonineThrTPolar, UnchargedNeutral~13
LysineLysKBasic, HydrophilicPositive (+)10.28
Glutamic AcidGluEAcidic, HydrophilicNegative (-)4.25

Biochemical Roles and Mechanistic Investigations of Threonyl Lysyl Glutamic Acid

Role as a Constituent Unit in Larger Peptide and Protein Sequences

While the Thr-Lys-Glu sequence may not be as extensively studied as a standalone bioactive peptide, its occurrence in proteins is significant. For example, it is found in the sequence of Selank, a synthetic analogue of the human peptide tuftsin, which has been investigated for its nootropic and anxiolytic properties. wikipedia.org The sequence of Selank is Thr-Lys-Pro-Arg-Pro-Gly-Pro. wikipedia.org The presence of the Threonyl-lysyl moiety at the N-terminus of this peptide is crucial for its biological activity.

The formation of peptide bonds links these amino acids together. This process involves a condensation reaction where the carboxyl group of one amino acid joins with the amino group of the next, releasing a water molecule. youtube.comkhanacademy.org The resulting chain has a defined polarity, with an N-terminus (the free amino group of threonine) and a C-terminus (the free carboxyl group of glutamic acid). youtube.com

Enzymatic Interactions and Catalytic Potential of the Tripeptide

While Threonyl-lysyl-glutamic acid itself is not recognized as a standalone enzyme, tripeptides can exhibit catalytic activities in certain chemical reactions. rsc.orgchemistryworld.com For example, some tripeptides have been shown to catalyze carbon-carbon bond formation. chemistryworld.com The catalytic potential of a peptide is often dependent on the specific sequence and the functional groups of its constituent amino acids. In the case of Thr-Lys-Glu, the hydroxyl group of threonine, the primary amine of lysine (B10760008), and the carboxyl group of glutamic acid could potentially participate in catalysis.

More commonly, this tripeptide would interact with enzymes as a substrate for proteases, which are enzymes that break down proteins and peptides. youtube.com Proteases cleave the peptide bonds between amino acids in a specific or non-specific manner. For instance, the enzyme trypsin specifically cleaves peptide chains on the carboxyl side of basic amino acids like lysine. youtube.com Therefore, in a larger polypeptide chain, the bond following the lysine residue in the Thr-Lys-Glu sequence would be a target for trypsin cleavage.

Furthermore, the individual amino acids of the tripeptide are substrates for various enzymes involved in their metabolism. For example, threonyl-tRNA synthetase is a crucial enzyme that attaches threonine to its corresponding tRNA molecule during protein synthesis. nih.govnih.govuea.ac.uk This enzyme has editing capabilities to ensure the correct amino acid is incorporated. nih.gov

Computational studies have also explored the potential of tripeptides to act as enzyme inhibitors. For example, various tripeptides have been evaluated as potential dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are key targets in Alzheimer's disease research. cgu.edu.tw

Molecular Interactions of this compound with Biological Macromolecules

The structure of this compound, with its combination of polar, charged, and hydrophilic side chains, allows it to interact with various biological macromolecules. These interactions are fundamental to many cellular processes.

The recognition and binding of peptides to proteins are highly specific processes that are crucial for cell signaling and regulation. youtube.com The Thr-Lys-Glu sequence possesses features that can mediate protein-protein interactions. The positively charged lysine residue can form electrostatic interactions with negatively charged residues (like aspartic acid or glutamic acid) on a protein surface. nih.gov Conversely, the negatively charged glutamic acid can interact with positively charged residues. The polar threonine residue can participate in hydrogen bonding.

The specific arrangement of these residues in the tripeptide creates a unique chemical surface that can be recognized by a corresponding binding pocket on a protein. The flexibility of the peptide backbone also allows it to adopt different conformations to fit into a binding site. unc.edu

The interaction of peptides with cellular membranes is a key aspect of their biological activity. nih.govmdpi.com The this compound tripeptide, being highly water-soluble, would primarily interact with the polar head groups of the phospholipids (B1166683) that make up the cell membrane. mdpi.com The positively charged lysine residue can interact favorably with the negatively charged phosphate (B84403) groups of the lipid head groups through electrostatic interactions. nih.govfrontiersin.org

Studies on the interaction of small peptides with lipid bilayers have shown that peptides can perturb the membrane structure, affecting its thickness, flexibility, and the packing of the lipid molecules. nih.govfrontiersin.orgresearchgate.net The nature of this interaction depends on the amino acid composition and sequence of the peptide. While highly hydrophobic peptides can insert into the hydrophobic core of the membrane, more hydrophilic peptides like Thr-Lys-Glu are more likely to remain at the membrane surface. nih.gov

Peptides can also interact with nucleic acids like DNA and RNA. rsc.orgnih.gov These interactions are critical for the regulation of gene expression. abcam.com The primary driving force for peptide-nucleic acid interaction is the electrostatic attraction between the positively charged amino acid side chains and the negatively charged phosphate backbone of the nucleic acids. nih.gov

Metabolic Pathways and Regulation of Constituent Amino Acids Relevant to this compound

The constituent amino acids of this compound—threonine, lysine, and glutamic acid—are all involved in crucial metabolic pathways.

Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org It is metabolized through several pathways. In many animals, it is converted to pyruvate (B1213749) via threonine dehydrogenase. wikipedia.orgcreative-proteomics.com In humans, where the gene for this enzyme is inactive, threonine is converted to α-ketobutyrate. wikipedia.org Threonine metabolism can also produce glycine (B1666218) and acetyl-CoA. rupahealth.comnih.gov

Lysine is also an essential amino acid. nih.govscispace.com Its metabolism primarily occurs in the liver. nih.gov The main catabolic pathway for lysine is the saccharopine pathway, which ultimately breaks it down into acetyl-CoA, a key molecule in the citric acid cycle. scispace.comcreative-proteomics.com Lysine is also a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism. scispace.comphysiology.org

Glutamic acid is a non-essential amino acid, meaning it can be synthesized in the body. wikipedia.orgllmd.lt It plays a central role in cellular metabolism, particularly in nitrogen metabolism. wikipedia.orgnih.gov Glutamate (B1630785) can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle, through transamination reactions. nih.govsmpdb.ca It is also a key neurotransmitter in the central nervous system. llmd.lt

Table 1: Summary of Metabolic Pathways for Constituent Amino Acids

Amino Acid Essentiality in Humans Key Metabolic Pathways Important Metabolic Products
Threonine Essential Threonine dehydrogenase pathway (in many animals), Serine dehydratase-like pathway (in humans) Pyruvate, α-ketobutyrate, Glycine, Acetyl-CoA wikipedia.orgcreative-proteomics.comrupahealth.comnih.govoasiernutri.com
Lysine Essential Saccharopine pathway, Pipecolate pathway Acetyl-CoA, Carnitine scispace.comcreative-proteomics.com
Glutamic acid Non-essential Transamination, Reductive amination α-ketoglutarate, Glutamine, GABA wikipedia.orgllmd.ltnih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Threonine
Lysine
Glutamic acid
Pyruvate
α-ketobutyrate
Glycine
Acetyl-CoA
Saccharopine
Carnitine
α-ketoglutarate
Glutamine
GABA (Gamma-Aminobutyric acid)
Aspartic acid
Selank
Tuftsin
Acetylcholinesterase (AChE)
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1)
Trypsin

Threonine Biosynthesis and Catabolism Pathways

Threonine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org In plants and microorganisms, however, threonine is synthesized from aspartic acid. wikipedia.orgcreative-proteomics.com

Biosynthesis (in Plants and Microorganisms)

The biosynthesis of threonine is part of the aspartate family pathway, which also produces other amino acids like lysine, methionine, and isoleucine. creative-proteomics.comfrontiersin.org The process begins with aspartate and proceeds through several key enzymatic steps to produce threonine. creative-proteomics.com Feedback inhibition is a critical regulatory mechanism in this pathway; high concentrations of threonine can inhibit the initial enzymes, such as aspartate kinase, to prevent its overproduction. creative-proteomics.com

Key Enzymes in Threonine Biosynthesis

Enzyme Function
Aspartokinase Catalyzes the initial phosphorylation of aspartate. creative-proteomics.com
β-aspartate semialdehyde dehydrogenase Converts the intermediate to aspartate semialdehyde. wikipedia.orgcreative-proteomics.com
Homoserine dehydrogenase Reduces aspartate semialdehyde to form homoserine. wikipedia.orgcreative-proteomics.com
Homoserine kinase Phosphorylates homoserine. wikipedia.orgcreative-proteomics.com

Catabolism

Threonine catabolism in animals occurs through several pathways. wikipedia.orgnih.gov

Threonine Dehydrogenase Pathway : This pathway converts threonine to 2-amino-3-ketobutyrate, which is then cleaved by a lyase to form glycine and acetyl-CoA. creative-proteomics.comnih.gov While this is a major pathway in many animals, the gene for threonine dehydrogenase is an inactive pseudogene in humans, making this a minor route. wikipedia.orgnih.govphysiology.orgresearchgate.net Studies suggest this pathway accounts for only 7-11% of total threonine catabolism in adult humans. physiology.orgresearchgate.net

Threonine Dehydratase Pathway : In humans, this is the predominant catabolic route. wikipedia.orgnih.gov The enzyme serine/threonine dehydratase converts threonine to α-ketobutyrate and ammonia. nih.govrupahealth.com The α-ketobutyrate can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle. nih.gov

Threonine Aldolase Pathway : A minor pathway that cleaves threonine into glycine and acetaldehyde.

Threonine's metabolic products, such as glycine and acetyl-CoA, are crucial for numerous cellular processes, including one-carbon metabolism, energy production via the TCA cycle, and the synthesis of neurotransmitters. creative-proteomics.comrupahealth.com

Lysine Biosynthesis and Degradation Pathways

Like threonine, lysine is an essential amino acid for humans and must be acquired through diet. wikipedia.orgnih.gov Organisms that can synthesize lysine, such as bacteria, fungi, and plants, use one of two main pathways. wikipedia.orgscispace.com

Biosynthesis (in Microorganisms and Plants)

Diaminopimelate (DAP) Pathway : This pathway is part of the aspartate-derived biosynthetic family and is found primarily in bacteria and plants. wikipedia.orgscispace.com It begins with aspartate and proceeds through a series of enzymatic reactions to produce meso-diaminopimelate, which is then decarboxylated to form lysine. creative-proteomics.com

α-Aminoadipate (AAA) Pathway : This pathway is part of the glutamate biosynthetic family and is found in some fungi and protists. wikipedia.orgscispace.com It involves the condensation of α-ketoglutarate and acetyl-CoA to eventually synthesize lysine. wikipedia.orgscispace.com

Degradation

In mammals, lysine catabolism primarily occurs in the mitochondria of liver cells. wikipedia.orgnih.gov There are several degradation pathways, but the most common is the saccharopine pathway. wikipedia.orgscispace.cominformit.org

Saccharopine Pathway : This is the main route for lysine degradation in mammals. wikipedia.orgcreative-proteomics.com The bifunctional enzyme α-aminoadipic semialdehyde synthase first catalyzes the conversion of lysine and α-ketoglutarate into saccharopine. creative-proteomics.com Saccharopine is then cleaved to form glutamate and α-aminoadipate semialdehyde. creative-proteomics.com Subsequent reactions convert this intermediate into acetyl-CoA, which can enter the TCA cycle for energy production. nih.govcreative-proteomics.com

Pipecolate Pathway : This pathway is more active in the brain. creative-proteomics.comnih.gov It involves the conversion of lysine into pipecolic acid, which is eventually metabolized to produce acetyl-CoA. creative-proteomics.com While a minor pathway in most tissues, it is the predominant route for lysine degradation in the adult brain. nih.gov

Lysine is crucial not only for protein synthesis but also as a precursor for carnitine, which is essential for fatty acid metabolism, and in the crosslinking of collagen. wikipedia.orgsemanticscholar.org

Glutamic Acid Biosynthesis and Degradation Pathways

Glutamic acid (often referred to as glutamate in its anionic form) is a non-essential amino acid in humans, meaning the body can synthesize it. wikipedia.orgpatsnap.com It is a central hub in cellular metabolism, connecting amino acid metabolism with the TCA cycle. wikipedia.orgnih.gov

Biosynthesis

Glutamate can be synthesized through several key reactions:

Reductive Amination of α-ketoglutarate : The primary pathway for glutamate synthesis involves the enzyme glutamate dehydrogenase, which catalyzes the reaction of α-ketoglutarate (a TCA cycle intermediate) with ammonia. wikipedia.orgpatsnap.comnih.gov This reaction is one of the few in animals that can incorporate inorganic nitrogen into an organic molecule. libretexts.org

Transamination : Transaminases can transfer an amino group from another amino acid to α-ketoglutarate, forming glutamate and a new α-keto acid. wikipedia.orgpatsnap.com This process is reversible and central to the synthesis and degradation of many other amino acids. wikipedia.org

From Glutamine : The enzyme glutaminase (B10826351) catalyzes the hydrolysis of glutamine to form glutamate and ammonia. nih.govprepladder.com This is a key reaction in the glutamate-glutamine cycle in the central nervous system. prepladder.comwikipedia.org

Degradation

Glutamate degradation is essentially the reverse of its synthesis and plays a vital role in nitrogen disposal.

Oxidative Deamination : Glutamate dehydrogenase can also catalyze the reverse reaction, removing the amino group from glutamate to regenerate α-ketoglutarate and release an ammonium (B1175870) ion. wikipedia.orglibretexts.org The α-ketoglutarate can re-enter the TCA cycle, and the ammonium is typically converted to urea (B33335) in the liver for excretion. wikipedia.orglibretexts.org

Transamination : Glutamate can donate its amino group to an α-keto acid, forming a new amino acid and α-ketoglutarate. wikipedia.org

Beyond its metabolic roles, glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgpatsnap.com

Interconnections and Regulatory Nodes within Amino Acid Metabolic Networks

The metabolic pathways of threonine, lysine, and glutamic acid are intricately interconnected, sharing common precursors, intermediates, and regulatory mechanisms. frontiersin.orgnih.gov These connections ensure a balanced supply of amino acids for protein synthesis, energy production, and other vital functions. gosset.ai

Key Interconnections

Aspartate and Glutamate Families : Threonine and lysine biosynthesis pathways (in organisms that perform them) originate from the aspartate family, which itself is derived from the TCA cycle intermediate oxaloacetate. frontiersin.orgnih.gov The α-aminoadipate pathway for lysine synthesis and the primary synthesis/degradation pathways for glutamic acid are part of the glutamate family, originating from the TCA cycle intermediate α-ketoglutarate. wikipedia.org

Catabolic Convergence : The catabolism of all three amino acids ultimately feeds into central energy metabolism. Lysine and threonine degradation pathways produce acetyl-CoA and/or propionyl-CoA, while glutamate degradation produces α-ketoglutarate, all of which are intermediates or entry points into the TCA cycle. creative-proteomics.comcreative-proteomics.comwikipedia.org

Glutamate as a Hub : The saccharopine pathway of lysine degradation directly produces glutamate. creative-proteomics.com Furthermore, the central role of glutamate in transamination reactions connects its metabolism to nearly all other amino acids, including threonine. wikipedia.org

Regulatory Nodes

Metabolic networks are controlled at key enzymatic steps, or "nodes," which are often regulated by feedback inhibition or transcriptional control. gosset.aiucsd.edu

Aspartate Kinase : In the biosynthesis of threonine and lysine (in microorganisms), this initial enzyme is a major regulatory point, often inhibited by the end products, threonine and lysine. creative-proteomics.com

Glutamate Dehydrogenase : This enzyme represents a critical node linking amino acid metabolism with the TCA cycle. nih.gov Its activity is regulated by the availability of substrates and cofactors, controlling the flow of nitrogen into and out of the amino acid pool. wikipedia.org

Transcription Factors : In organisms like E. coli, transcription factors such as ArgR, Lrp, and TrpR control large networks of genes involved in amino acid transport, biosynthesis, and metabolism, acting as master regulators. ucsd.edu In humans, transcription factors like PPARγ and CEBPα are master regulators of adipocyte metabolism, which includes amino acid pathways. oup.com

Metabolic Interconnection Summary

Amino Acid Biosynthesis Origin Key Catabolic Product(s) Link to Other Amino Acids
Threonine Aspartate (via Oxaloacetate) Acetyl-CoA, Glycine, Propionyl-CoA nih.gov Part of the aspartate family with Lysine and Methionine. frontiersin.org
Lysine Aspartate or Glutamate Acetyl-CoA, Glutamate nih.govcreative-proteomics.com Produces Glutamate during catabolism. creative-proteomics.com

| Glutamic Acid | α-ketoglutarate | α-ketoglutarate wikipedia.org | Central hub for nitrogen transfer via transamination to most other amino acids. wikipedia.org |

Cellular Signaling and Regulatory Functions Mediated by this compound (Hypothetical or Analogous)

While direct research on the specific signaling functions of the tripeptide this compound is limited, its potential roles can be hypothesized based on the known functions of other short peptides and the properties of its constituent amino acids. Short peptides are increasingly recognized as important signaling molecules that regulate a wide range of biological processes at the molecular, cellular, and tissue levels. nih.govantiaging-systems.com

Potential Roles Based on Analogy to Other Short Peptides:

Gene Expression Modulation : Many short peptides can penetrate cellular and nuclear membranes to interact directly with DNA, regulating gene expression. nih.govresearchgate.net Peptides like KED (Lys-Glu-Asp) have been shown to bind to promoter regions of genes, influencing processes like neuronal differentiation. mdpi.com Given its composition, this compound could potentially interact with specific DNA sequences or transcription factors to modulate the expression of genes involved in metabolism, cell growth, or stress responses.

Cellular Signaling : Peptides can act as natural biological messengers, similar to hormones or neurotransmitters, mediating signaling pathways. explorationpub.comcellgenic.com For instance, the tripeptide Gly-His-Lys (GHK) has a high affinity for copper ions and is believed to play a regulatory role in tissue repair, wound healing, and antioxidant defense by modulating gene expression and cellular communication. pretorianews.co.za Similarly, synthetic peptides like Syn-AKE are designed to mimic endogenous peptides to interact with cell surface receptors (e.g., nicotinic acetylcholine (B1216132) receptors) and modulate downstream signaling, such as calcium influx. scandasia.com this compound, by analogy, could interact with specific cell surface receptors or ion channels to trigger intracellular signaling cascades.

Neuro-immunoendocrine Regulation : The peptide system is a crucial component of the complex interactions between the nervous, immune, and endocrine systems. antiaging-systems.com Short peptides can act as neuromodulators or immunomodulators. explorationpub.com Given that glutamate is a major neurotransmitter and both threonine and lysine metabolism are important in the central nervous system, the tripeptide could have neuromodulatory functions, potentially influencing synaptic plasticity or neuronal survival. nih.govwikipedia.org

Cell Penetration and Cargo Delivery : Certain sequences of amino acids, particularly those containing basic residues like lysine, can confer cell-penetrating properties to peptides. nih.gov This allows them to cross cell membranes and deliver molecular cargo. The presence of lysine in this compound suggests it may have the potential to enter cells and exert its effects intracellularly.

The specific function of this tripeptide would ultimately depend on its three-dimensional structure, its stability against degradation by peptidases, and its affinity for specific molecular targets such as receptors, enzymes, or nucleic acids.

Advanced Analytical Methods for Threonyl Lysyl Glutamic Acid Characterization

Chromatographic Separation and Purification Techniques for the Tripeptide

Chromatography is an indispensable tool for the separation and purification of peptides from complex mixtures, such as synthetic reaction products or biological extracts. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide, including its polarity, size, and charge. For a small, polar tripeptide like Threonyl-lysyl-glutamic acid, several high-resolution techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for peptide analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is a common starting point.

Method Development Principles:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is the most common choice for peptide separations, offering excellent retention and resolution for a wide range of polarities. The hydrophobicity of the stationary phase retains the peptide based on the non-polar characteristics of its amino acid side chains.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). researchgate.net A gradient elution, where the concentration of acetonitrile is gradually increased over time, is employed to elute the peptide. Acidic modifiers, such as trifluoroacetic acid (TFA) or formic acid (FA), are added to the mobile phase at low concentrations (e.g., 0.1%). These modifiers serve two key purposes: they improve peak shape by minimizing unwanted interactions with the silica backbone and they protonate the acidic residues (glutamic acid) and basic residues (lysine), ensuring a consistent charge state for predictable retention. sielc.com

Detection: Peptides are most commonly detected using UV absorbance at wavelengths between 210 and 220 nm, where the peptide bond absorbs light.

The development of a robust HPLC method involves optimizing parameters such as the gradient slope, flow rate, and column temperature to achieve the best possible resolution and peak shape for this compound. researchgate.net

Table 1: Illustrative RP-HPLC Gradient for this compound Purification

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
5955
356535
40595
45595
50955

Hydrophilic Interaction Liquid Chromatography (HILIC) for Peptide Analysis

HILIC is a powerful alternative to RP-HPLC, particularly for highly polar compounds that show little retention in reversed-phase systems. sigmaaldrich.comuva.nl Given the presence of three polar amino acids (Threonine, Lysine (B10760008), Glutamic acid), this compound is an ideal candidate for HILIC separation.

HILIC Principles: The retention mechanism in HILIC involves the partitioning of the analyte from a mobile phase high in organic solvent into a water-enriched layer immobilized on the surface of a polar stationary phase. fishersci.com This results in an elution order that is typically the opposite of that seen in RP-HPLC, with more hydrophilic compounds being retained more strongly. nih.gov

Stationary Phases: A variety of polar stationary phases can be used, including unmodified silica, amide, diol, or zwitterionic phases. fishersci.com

Mobile Phases: The mobile phase consists of a high percentage (typically 60-95%) of a water-miscible organic solvent like acetonitrile, with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). sigmaaldrich.com Increasing the water content of the mobile phase decreases analyte retention.

HILIC offers a separation selectivity that is orthogonal to RP-HPLC, making it a valuable tool for comprehensive purity analysis or for separating the target tripeptide from polar impurities that might co-elute in a reversed-phase system. uva.nl

Capillary Electrophoresis (CE) for Oligopeptide Analysis

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio. CE is known for its extremely high separation efficiency and minimal sample consumption, making it well-suited for the analysis of small peptides.

CE Principles for Peptides: In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At neutral or alkaline pH, the surface of the silica capillary is negatively charged, leading to a bulk flow of the BGE towards the cathode, known as the electroosmotic flow (EOF). The net charge of this compound will depend on the pH of the BGE.

At low pH (e.g., pH 2.5), the glutamic acid carboxyl group is protonated (neutral), while the lysine amino group is protonated (positive), giving the tripeptide a net positive charge. It will migrate towards the cathode faster than the EOF.

At neutral pH, the glutamic acid is deprotonated (negative) and the lysine is protonated (positive), resulting in a zwitterionic state.

At high pH, the peptide will have a net negative charge and its migration towards the cathode will be retarded.

By carefully selecting the pH and composition of the BGE, high-resolution separations of the target peptide from impurities, isomers, or degradation products can be achieved. researchgate.net Detection is typically performed on-capillary via UV absorbance. Coupling CE directly to a mass spectrometer (CE-MS) can provide even greater specificity and structural information. nih.gov

Mass Spectrometry (MS) for Identification and Quantification of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for peptide analysis, providing precise molecular weight determination, sequence confirmation, and quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that allows for the transfer of intact, charged peptide molecules from solution into the gas phase for MS analysis. spectroscopyonline.com This method is ideal for polar, non-volatile molecules like peptides and is readily coupled with liquid chromatography (LC-MS).

When analyzing this compound, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. In positive ion mode, this typically results in the formation of protonated molecular ions, such as [M+H]⁺ and [M+2H]²⁺. The presence of the basic lysine residue makes the tripeptide amenable to positive ion ESI. The exact molecular weight of the peptide can be calculated from the m/z values of these ions.

Table 2: Theoretical m/z Values for this compound (Molecular Weight ≈ 390.4 Da) in ESI-MS

Ion SpeciesCharge (z)Mass-to-Charge Ratio (m/z)
[M+H]⁺+1~391.4
[M+2H]²⁺+2~196.2
[M+Na]⁺+1~413.4

Note: Sodium adducts ([M+Na]⁺) are also commonly observed. spectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. nih.gov The process involves multiple stages of mass analysis:

Precursor Ion Selection: In the first mass analyzer, a specific ion, typically the protonated molecular ion ([M+H]⁺) of this compound, is selected from all other ions.

Fragmentation: The selected precursor ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen). This collision-induced dissociation (CID) imparts energy to the ion, causing it to break apart at its weakest bonds, which are typically the peptide bonds.

Product Ion Analysis: The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The fragmentation of peptides in CID primarily occurs along the peptide backbone, leading to the formation of characteristic 'b' and 'y' ions. B-ions contain the N-terminus, while y-ions contain the C-terminus. The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the MS/MS spectrum. nih.gov This fragmentation analysis provides definitive confirmation of the this compound sequence.

Table 3: Theoretical m/z Values for Major b- and y-ion Fragments of this compound

Sequenceb-ion (m/z)y-ion (m/z)
1 (Thr)102.1289.3 (y2)
2 (Lys)230.2161.2 (y1)
3 (Glu)--

Note: Values are for singly charged fragments.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the mass analysis of biomolecules, including peptides like this compound. youtube.comcreative-proteomics.com This method allows for the analysis of large, non-volatile, and fragile molecules by co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy. creative-proteomics.com The laser irradiation leads to the sublimation and ionization of both the matrix and the analyte, generating predominantly singly charged ions, which simplifies spectral interpretation. youtube.comcreative-proteomics.com

For a tripeptide such as this compound, MALDI-Time-of-Flight (TOF) MS provides high-sensitivity detection and accurate molecular weight determination. creative-proteomics.com The choice of matrix is critical for successful analysis. Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). acs.orgapmaldi.com Computational studies on the interaction between DHB and the tripeptide valine-proline-leucine have shown that specific matrix-analyte interactions can reduce the ionization potential of the cluster, facilitating proton transfer from the matrix to the analyte, a key step in the ionization process. acs.org

Further structural information can be obtained using tandem mass spectrometry (MALDI-TOF/TOF-MS/MS). acs.orgnih.gov In this technique, the parent ion of this compound is isolated and subjected to collision-induced dissociation (CID), leading to predictable fragmentation along the peptide backbone. This fragmentation generates a series of b- and y-ions, which allows for the confirmation of the amino acid sequence. nih.gov Given that the peptide contains a C-terminal lysine, chemical modification with O-methylisourea to convert lysine to a more basic homoarginine residue can enhance the signal intensity in MALDI-MS, potentially facilitating sequencing and mass mapping. nih.gov

Table 1: Typical Parameters for MALDI-MS Analysis of this compound
ParameterDescriptionCommon Choice/Setting for Tripeptides
MatrixEnergy-absorbing compound co-crystallized with the analyte.α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB)
Laser TypeProvides energy for desorption and ionization.Nitrogen laser (337 nm)
Mass AnalyzerSeparates ions based on their mass-to-charge ratio.Time-of-Flight (TOF), TOF/TOF
Ionization ModeDetermines the charge of the detected ions.Positive reflector mode for peptide sequencing. acs.org
Fragmentation Method (MS/MS)Induces fragmentation of the parent ion for sequencing.Collision-Induced Dissociation (CID)

Spectroscopic Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Secondary Structure Evaluation

Circular Dichroism (CD) spectroscopy is a widely used optical technique for investigating the secondary structure of peptides and proteins in solution. acs.orgamericanpeptidesociety.orgcreative-proteomics.comnih.gov The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.orgnih.gov The amide bonds in the peptide backbone are the primary chromophores in the far-UV region (185-240 nm), and their spatial arrangement in ordered structures like α-helices and β-sheets gives rise to characteristic CD spectra. creative-proteomics.com

For a short tripeptide like this compound, it is unlikely to form stable, canonical secondary structures such as long α-helices or extensive β-sheets in isolation. However, its CD spectrum would be indicative of a disordered or random coil conformation, typically characterized by a strong negative band near 195 nm. americanpeptidesociety.org Despite this, CD spectroscopy is exceptionally sensitive to conformational changes. americanpeptidesociety.orgnih.gov The conformation of this compound is expected to be highly dependent on environmental conditions, particularly pH, due to the ionizable side chains of lysine (amino group) and glutamic acid (carboxylic acid group). CD spectroscopy can be used to monitor pH-induced conformational transitions. proquest.comuliege.be For instance, studies on poly-L-glutamic acid and poly-L-lysine show distinct conformational changes from random coil to α-helix as the pH is adjusted to neutralize their side chains, a phenomenon that could be explored on a smaller scale with this tripeptide. yosef-scolnik.com

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222 americanpeptidesociety.org
β-Sheet~195~217 americanpeptidesociety.org
Random Coil~212 (weak)~195 americanpeptidesociety.org
β-TurnVariable, depends on turn type (e.g., Type I/III vs. Type II). acs.org

Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and conformation of peptides. acs.orgumich.edusemanticscholar.org These techniques probe the vibrational modes of a molecule's chemical bonds, offering a "molecular fingerprint" that is sensitive to local structure and environment. nih.gov For peptide analysis, the most informative regions are the Amide bands, which arise from vibrations of the peptide backbone.

Amide I (1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations, this band is highly sensitive to the peptide's secondary structure. Different conformations (α-helix, β-sheet, turn, random coil) exhibit distinct Amide I frequencies. umich.edu

Amide II (1480-1580 cm⁻¹): Arises from a coupling of N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation but generally less so than Amide I. nih.gov

Amide III (1220-1330 cm⁻¹): A complex band resulting from coupled C-N stretching and N-H bending.

For this compound, FTIR and Raman spectra would provide detailed information on its conformational state. The analysis of the Amide I band shape and position would reveal the predominant backbone geometry. Furthermore, specific vibrational modes from the amino acid side chains (e.g., from the hydroxyl group of threonine, the amine group of lysine, and the carboxylic acid group of glutamic acid) can be identified, providing a complete vibrational signature of the molecule. wiley.comresearchgate.netresearchgate.net

Table 3: General Amide I Vibrational Frequencies for Peptide Secondary Structures
Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet (antiparallel)1610 - 1640 (strong), ~1685 (weak)
β-Turn1660 - 1685
Random Coil1640 - 1650

Quantitative Analysis and Method Validation for this compound in Complex Biological and Chemical Samples

Accurate quantification of this compound in complex matrices such as plasma, cell lysates, or chemical reaction mixtures requires the development and validation of robust analytical methods. nih.gov Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred technique due to its high specificity, sensitivity, and wide dynamic range. nih.govnih.gov

A quantitative LC-MS/MS method for this compound would involve chromatographic separation, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), followed by detection using MS/MS in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor-to-product ion transition is monitored, providing excellent selectivity and minimizing interference from matrix components.

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. youtube.com Validation is performed according to guidelines from regulatory bodies and assesses various performance characteristics. almacgroup.com

Table 4: Key Parameters for the Validation of a Quantitative Bioanalytical Method
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity & SelectivityThe ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & RangeThe ability to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.comCorrelation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & PrecisionAccuracy is the closeness of results to the true value. Precision is the degree of agreement among individual measurements. youtube.comAccuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). researchgate.net
Limit of Quantification (LOQ)The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govSignal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.
RecoveryThe efficiency of the extraction procedure for the analyte from the biological matrix. youtube.comShould be consistent, precise, and reproducible.
Matrix EffectThe alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing the response of the analyte in post-extraction spiked matrix to that in a neat solution.
StabilityThe chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, short-term, long-term).Concentrations should be within ±15% of the nominal concentration.

Optimized Sample Preparation Strategies for this compound Analysis

Sample preparation is a critical step in the analysis of peptides from complex biological or chemical samples, as it serves to remove interfering substances (e.g., proteins, salts, lipids) and concentrate the analyte of interest. thermofisher.comnih.gov The choice of strategy depends on the sample matrix, the analyte's physicochemical properties, and the required sensitivity of the assay. For a small, hydrophilic tripeptide like this compound, several strategies can be considered.

Protein Precipitation (PPT): This is a simple and fast method for removing the bulk of proteins from biological fluids like plasma or serum. researchgate.net It involves adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the sample to denature and precipitate proteins. The supernatant containing the peptide can then be directly analyzed or further purified. researchgate.net

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned between two immiscible liquid phases. biotage.com For a polar peptide like this compound, this technique is generally less suitable unless derivatization is used to increase its hydrophobicity. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. biotage.comresearchgate.net Different SPE sorbents can be used based on the peptide's properties.

Reversed-Phase (RP) SPE: Utilizes a nonpolar stationary phase (e.g., C18) to retain hydrophobic molecules. While this compound is relatively polar, RP-SPE can still be effective for desalting and removing very polar contaminants.

Ion-Exchange (IEX) SPE: This is particularly well-suited for this compound, which has both a basic (lysine) and an acidic (glutamic acid) residue. Mixed-mode IEX sorbents, which have both reversed-phase and ion-exchange properties, can provide excellent selectivity and cleanup by using a combination of hydrophobic and electrostatic interactions. waters.com

Ultrafiltration: This technique uses a semi-permeable membrane to separate molecules based on size. nih.gov By using a membrane with an appropriate molecular weight cut-off (e.g., 3-10 kDa), larger proteins can be removed while allowing the smaller tripeptide to pass through into the filtrate. nih.govresearchgate.net

Overcoming challenges such as non-specific binding to container surfaces is also crucial. This can be mitigated by using low-binding polypropylene (B1209903) materials and optimizing the pH and ionic strength of buffers used during preparation. waters.com

Table 5: Comparison of Sample Preparation Techniques for this compound
TechniquePrincipleAdvantagesDisadvantagesSuitability for Thr-Lys-Glu
Protein Precipitation (PPT)Protein denaturation by organic solvent or acid.Simple, fast, low cost. researchgate.netNon-selective, may result in ion suppression (matrix effects).Good for initial protein removal; may require further cleanup.
Solid-Phase Extraction (SPE)Partitioning between a solid and liquid phase.High selectivity, provides concentration and cleanup. biotage.comRequires method development, can be more time-consuming.Excellent; mixed-mode or ion-exchange SPE would be highly effective.
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Effective for certain analytes, can provide clean extracts.Not ideal for polar peptides, requires organic solvents. researchgate.netLow, unless derivatization is employed.
UltrafiltrationSize-based separation using a membrane.Simple, removes large macromolecules.Risk of peptide adsorption to the membrane, lower throughput. researchgate.netModerate; effective for protein removal but may have recovery issues.

Proteomics and Bioinformatic Approaches in Threonyl Lysyl Glutamic Acid Research

Identification of Threonyl-lysyl-glutamic acid as a Proteolytic Fragment or Motif in Proteomic Studies

The identification of short peptides like this compound in complex biological mixtures is a primary application of proteomics. Methodologies such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are central to this process. nih.govbirmingham.ac.uk In a typical bottom-up proteomics workflow, proteins are first enzymatically digested into smaller peptides. birmingham.ac.uk Trypsin, a common protease, cleaves proteins at the carboxyl side of lysine (B10760008) and arginine residues. youtube.com The resulting peptide mixture is then separated by liquid chromatography and analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides and their fragments to determine their amino acid sequence. birmingham.ac.uk

The identification of a specific peptide like this compound would involve matching the experimentally obtained tandem mass spectra against theoretical spectra generated from protein sequence databases. nih.gov The presence of this compound could be the result of specific enzymatic cleavage, for instance, if the parent protein sequence contained this tripeptide flanked by cleavage sites for an enzyme like trypsin. It could also be identified as a semi-tryptic peptide, where only one end of the peptide is the result of a specific enzymatic cleavage. youtube.comnih.gov

Table 1: Hypothetical Proteomic Identification of this compound
Parent ProteinProteaseObserved Peptide FragmentMass Spectrometry TechniqueDatabase Search Algorithm
Human Serum AlbuminTrypsinThr-Lys-GluLC-MS/MSSEQUEST
CaseinChymotrypsinThr-Lys-GluMALDI-TOF/TOFMASCOT

Computational Prediction of this compound-like Sequences and their Occurrence in Databases

Bioinformatic approaches are essential for predicting the potential occurrence of peptide sequences like this compound within known proteomes. This is achieved by searching comprehensive protein sequence databases such as UniProt and GenBank. Simple pattern matching algorithms can scan entire proteomes for the "TKE" (Threonine-Lysine-Glutamic acid) motif.

More advanced computational tools can predict regions of proteins that are likely to be exposed on the surface and thus accessible to proteases, potentially generating fragments like this compound. The frequency and conservation of this tripeptide motif across different proteins and species can also be analyzed to infer potential functional importance. For instance, its presence in the active site of multiple enzymes could suggest a role in catalysis.

Table 2: Occurrence of this compound (TKE) Motif in Selected Protein Databases
DatabaseOrganismNumber of Proteins SearchedOccurrences of "TKE" MotifPercentage of Proteins with "TKE"
UniProtKB/Swiss-ProtHomo sapiens20,432VariesVaries
NCBI RefSeqMus musculus21,986VariesVaries
EnsemblSaccharomyces cerevisiae6,049VariesVaries

Bioinformatic Tools for Predicting Peptide Activity and Interaction Networks

A wide array of bioinformatic tools is available to predict the potential biological activities of peptides like this compound. ku.ac.th These tools often employ machine learning algorithms trained on large datasets of peptides with known functions. nih.govresearchgate.net Predictions can range from antimicrobial and antiviral properties to cell-penetrating and immunomodulatory activities. researchgate.netoup.com

Sequence-based approaches analyze the physicochemical properties of the amino acids in the peptide to predict its function. nih.gov For this compound, these tools would consider the properties of threonine (polar, uncharged), lysine (basic, positively charged), and glutamic acid (acidic, negatively charged). Other methods predict how the peptide might interact with specific protein targets, using molecular docking simulations to model the binding affinity and conformation. nih.gov

Table 3: Examples of Bioinformatic Tools for Peptide Activity Prediction
ToolPredicted ActivityPrediction Method
PeptideLocatorGeneral bioactive peptidesMachine Learning (Bidirectional Recurrent Neural Networks) oup.com
Deepstack-ACEACE inhibitory peptidesDeep Stacking-Based Ensemble Learning ku.ac.th
Stack-AVPAntiviral peptidesStacked Ensemble Predictor ku.ac.th
PEP-FOLDPeptide structure predictionHidden Markov Model nih.gov

Integration of Proteomic Data with Functional Insights into this compound

A comprehensive understanding of the biological role of this compound requires the integration of proteomic data with other 'omics' data, such as genomics and transcriptomics. nih.govacs.org This integrative approach, often termed proteogenomics, can provide a more complete picture of how the presence of this peptide correlates with gene expression, protein abundance, and cellular pathways. nih.govacs.org

For example, if proteomic studies show an increased abundance of this compound under specific conditions (e.g., in a particular disease state), transcriptomic data can reveal if the parent protein's gene is also upregulated. Functional enrichment analysis can then be used to identify the biological pathways that are significantly associated with the proteins containing this tripeptide motif. This can help in formulating hypotheses about the function of this compound, for instance, as a signaling molecule or a byproduct of protein degradation with a specific downstream effect. The integration of these large-scale datasets is crucial for moving from simple identification to functional characterization. nih.govnih.gov

Table 4: Framework for Integrating Proteomic Data for this compound
Data TypeInformation ProvidedIntegrated Functional Insight
Proteomics (LC-MS/MS)Identification and quantification of Thr-Lys-GluCorrelation of Thr-Lys-Glu levels with gene expression and protein abundance to identify its potential role in specific biological pathways.
Transcriptomics (RNA-Seq)Gene expression levels of parent proteins
BioinformaticsPathway analysis, functional enrichment

Future Directions and Emerging Research Avenues for Threonyl Lysyl Glutamic Acid

Exploration of Novel Biochemical Pathways and Intermediates Involving Threonyl-lysyl-glutamic acid

The metabolic fate of this compound is currently unknown. Future research could illuminate its origin and role within cellular metabolism. It is plausible that this tripeptide exists as an intermediate in larger metabolic networks, either through anabolic (synthesis) or catabolic (degradation) pathways.

Potential Anabolic Pathways: The synthesis of this compound could occur through several hypothetical mechanisms. Primarily, it could be generated during the regulated breakdown (proteolysis) of larger proteins containing the "T-K-E" sequence. Alternatively, it may be synthesized de novo. Research in Saccharomyces cerevisiae has shown that γ-glutamyl tripeptides, such as γ-Glu-Val-Gly, can be synthesized through pathways related to glutathione (B108866) (GSH) biosynthesis. nih.gov The enzymes involved, glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), sometimes exhibit broad substrate specificity and could potentially ligate these three amino acids together, representing a novel biosynthetic route. nih.gov

Potential Catabolic Pathways and Metabolic Intermediates: As a metabolic intermediate, the tripeptide would likely be hydrolyzed by peptidases into its constituent amino acids. Upon release, each amino acid would enter its well-established metabolic pathway.

Threonine metabolism can lead to the production of glycine (B1666218), acetyl-CoA, and pyruvate (B1213749), feeding into central carbon metabolism. Recent studies in Drosophila have also linked threonine metabolism to the GABAergic control of sleep, highlighting its neuromodulatory potential. elifesciences.org

Lysine (B10760008) , an essential amino acid, is primarily degraded through the saccharopine pathway in mammals, eventually yielding acetyl-CoA. physiology.org Its metabolism is tissue-specific and has been linked through metabolomics to various human diseases. physiology.org

Glutamic acid holds a central position in amino acid metabolism, acting as a major hub for nitrogen assimilation and transfer through transamination reactions. nih.govyoutube.com It is a key intermediate connecting amino acid metabolism with the Krebs cycle via α-ketoglutarate. youtube.com

Investigating these potential pathways will be crucial to understanding if and how cells produce and utilize this tripeptide.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The chemical synthesis of this compound and its analogs is essential for creating molecular tools to probe its biological function. Solid-Phase Peptide Synthesis (SPPS) provides a robust foundation for creating the core tripeptide structure. Advanced synthetic strategies can build upon this to generate complex analogs with tailored properties.

These strategies allow for the creation of a diverse library of molecules based on the Thr-Lys-Glu scaffold, enabling detailed structure-activity relationship studies. For instance, macrocyclization can constrain the peptide into a specific conformation, potentially increasing its affinity and stability for a biological target. nih.govrsc.org The synthesis of glutamic acid analogs with specific side-chain modifications has been used to create high-affinity ligands for protein-protein interactions (PPIs). nih.govrsc.orgmit.edu

Synthetic StrategyDescriptionPotential Application for Thr-Lys-Glu AnalogsReference
Side-Chain ModificationAltering the chemical groups on the amino acid side chains. Examples include alkylation, acylation, or incorporating non-natural amino acids.Enhance binding affinity, improve stability, or modulate solubility. For example, modifying the glutamic acid side chain could alter receptor interactions. nih.govthermofisher.com
Backbone CyclizationCovalently linking the N-terminus and C-terminus or a side chain to the backbone to form a macrocycle.Increase conformational rigidity, improve metabolic stability, and enhance cell permeability. rsc.orgmit.edu
Incorporation of Protecting GroupsUsing orthogonal protecting groups (e.g., Fmoc, Boc, Allyl) to selectively modify specific sites on the peptide during synthesis.Allows for precise, site-specific modifications such as PEGylation or the attachment of fluorescent probes. nih.gov
Pseudo-Post-Translational ModificationsSynthetically adding modifications that mimic natural post-translational modifications (PTMs).Investigate the functional consequences of phosphorylation on the threonine residue or acetylation/ubiquitination on the lysine residue. thermofisher.comgenscript.com

Investigation of this compound's Role in Fundamental Biological Processes

While the specific function of Thr-Lys-Glu is uncharacterized, related small peptides have demonstrated significant biological activity. For example, the tripeptide Lys-Glu-Asp has been shown to stimulate cell proliferation and inhibit apoptosis in organotypic cultures of the neuroimmunoendocrine system. nih.gov This precedent suggests that Thr-Lys-Glu could also function as a signaling molecule or a modulator of fundamental cellular processes.

Future research should focus on several potential roles based on the properties of its constituent amino acids:

Signaling Molecule: The tripeptide could act as an extracellular ligand for cell surface receptors or be transported into cells to modulate intracellular pathways.

Enzyme Substrate: The lysine residue, with its primary ε-amino group, is a common site for a vast array of post-translational modifications (PTMs), including ubiquitination, acetylation, and methylation, which are critical for regulating protein function and stability. youtube.com The threonine residue's hydroxyl group is a key target for phosphorylation by kinases, a fundamental switch in cellular signaling. thermofisher.com Thr-Lys-Glu could serve as a substrate for the enzymes that add or remove these modifications.

Cofactor or Structural Component: The charged side chains of lysine (positive) and glutamic acid (negative) could allow the tripeptide to participate in electrostatic interactions within enzyme active sites or at protein-protein interfaces.

Application in Peptide Engineering and Rational Design of Novel Biomolecules

The unique sequence of this compound provides a versatile scaffold for peptide engineering and the rational design of new biomolecules. Tripeptide motifs are recognized as efficient and minimal biological recognition signals and serve as valuable starting points for the design of peptidomimetics and other small molecule modulators. acs.orgresearchgate.net

Potential applications include:

Designing Enzyme Inhibitors: The tripeptide could be modified to act as a competitive inhibitor for peptidases or other enzymes that recognize short peptide sequences.

Developing PPI Modulators: Many protein-protein interactions are mediated by short, linear peptide motifs. The Thr-Lys-Glu sequence could be used as a starting point to design molecules that either mimic or block these interactions, a strategy successfully employed in cancer therapeutic development. nih.govrsc.org

Creating Self-Assembling Biomaterials: Peptides with alternating cationic (Lys) and anionic (Glu) residues have been shown to self-assemble into nanoarchitectures like vesicles. nih.gov The ampholytic nature of Thr-Lys-Glu could be exploited to design novel, self-assembling peptides for applications in drug delivery and tissue engineering. nih.gov

Structural Scaffolding: An analysis of the Protein Data Bank (PDB) has shown that tripeptides can act as structurally rigid or flexible building blocks in proteins. nih.govnih.gov Understanding the conformational preferences of Thr-Lys-Glu could allow its use as a predictable structural element in the de novo design of proteins with novel functions. nih.gov

Systems Biology Perspectives on this compound Functionality within Cellular Networks

Systems biology offers a powerful, holistic approach to elucidating the function of molecules like this compound within the complex web of cellular networks. By integrating high-throughput 'omics' data, researchers can move beyond studying the molecule in isolation and begin to understand its role in the broader biological context.

A systems-level investigation would involve several key approaches:

Proteomics: Bioinformatic searches of protein sequence databases can identify proteins that contain the T-K-E motif. Further structural proteomics experiments, such as chemical cross-linking or native protein TMT labeling, could determine if these motifs are exposed on the protein surface and accessible for interactions or modifications, providing clues to their functional relevance. nih.govnih.gov

Metabolomics: The development of sensitive liquid chromatography-mass spectrometry (LC-MS) methods is crucial for searching for the free this compound tripeptide in biological samples like plasma, tissues, or cell culture media. nih.govnih.gov Untargeted metabolomics studies could reveal correlations between the levels of this tripeptide and specific physiological states or diseases, identifying it as a potential biomarker. nih.govdiabetesjournals.org

Integrated Multi-Omics Analysis: The true power of a systems approach lies in integrating different data types. For example, correlating the abundance of the free tripeptide (metabolomics) with the expression levels of specific genes (transcriptomics) and proteins (proteomics) under different conditions could help construct gene-protein-metabolite networks. nih.gov Such models could predict the enzymes responsible for the tripeptide's synthesis and degradation and identify the cellular pathways it influences, providing a comprehensive view of its function within the cellular interactome.

Through these combined efforts in biochemistry, synthetic chemistry, cell biology, and systems biology, the scientific community can begin to define the role and potential of this compound, transforming it from an uncharacterized molecule into a valuable tool for understanding and manipulating biological systems.

Q & A

Q. What established protocols are recommended for synthesizing Threonyl-lysyl-glutamic acid with high purity in laboratory settings?

  • Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely adopted for controlled sequential addition of amino acids. Post-synthesis, reverse-phase HPLC is critical for purification, with mobile-phase optimization (e.g., acetonitrile/water gradients) to isolate the target peptide. Purity validation should include mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation and amino acid analysis to quantify compositional accuracy. Pharmacopeial guidelines for related peptides, such as fatty acid composition testing and saponification value assessments, can be adapted to verify purity thresholds (e.g., ≥95%) .

Q. Which analytical techniques are most effective for confirming the molecular structure and stability of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR; 1H and 13C) provides detailed structural confirmation by identifying backbone and side-chain proton environments. Circular dichroism (CD) spectroscopy can assess secondary structure stability under varying pH or temperature conditions. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC stability-indicating assays are recommended to evaluate shelf-life. Compendial methods for ash content and heavy metal testing, as outlined in pharmacopeial monographs, should be incorporated for regulatory compliance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer: Cross-disciplinary validation is essential. For in vitro studies, ensure consistency in cell lines (e.g., HEK293 vs. HeLa), peptide concentrations, and incubation times. Use orthogonal assays (e.g., SPR for binding affinity vs. luciferase reporter assays for functional activity) to confirm results. Meta-analyses of published data should account for variables like peptide batch purity (via COA reviews) and storage conditions. If discrepancies persist, collaborative reproducibility studies with shared protocols and blinded data analysis are advised .

Q. What methodological considerations are critical when designing dose-response studies for this compound in cellular assays?

  • Methodological Answer: Pre-experimental optimization should include:
  • Dose Range: Pilot studies using logarithmic dilution series (e.g., 1 nM–100 µM) to identify the EC50/IC50.
  • Controls: Vehicle-only controls and reference agonists/antagonists (e.g., glutamatergic pathway modulators).
  • Assay Duration: Time-course experiments to distinguish acute vs. chronic effects, with protease inhibitors (e.g., PMSF) to prevent peptide degradation.
    Statistical analysis must account for non-linear responses via tools like GraphPad Prism (four-parameter logistic curve fitting). Results should be contextualized with prior dose-response data from structurally similar peptides .

Q. How can researchers validate this compound as a reference standard in analytical workflows?

  • Methodological Answer: Calibration against certified reference materials (CRMs) is mandatory. For quantitative assays (e.g., ELISA), establish a linear dynamic range (e.g., 0.1–10 µg/mL) with R² ≥ 0.98. Inter-laboratory validation via round-robin testing ensures method robustness. Document all parameters (column type, detector sensitivity) to meet ISO/IEC 17025 standards. Stability studies must align with ICH Q1A(R2) guidelines for long-term storage recommendations .

Data Analysis & Reporting

Q. What strategies mitigate bias when interpreting conflicting results in studies on this compound?

  • Methodological Answer: Implement blinded data analysis and pre-register hypotheses on platforms like Open Science Framework. Use sensitivity analyses to assess outlier impact (e.g., Grubbs’ test). Transparently report negative results and confounding variables (e.g., endotoxin contamination in peptide batches). Comparative literature reviews should prioritize peer-reviewed studies with detailed methods sections over preprint data .

Q. How should researchers structure discussions to address limitations in this compound studies?

  • Methodological Answer: Follow a three-part framework:

Contextualization: Compare findings with prior work (e.g., "Our EC50 of 5 nM contrasts with Smith et al.’s 20 nM, likely due to differences in cell permeability assays").

Limitations: Explicitly state technical constraints (e.g., "In vivo bioavailability was not assessed due to peptide instability in serum").

Future Directions: Propose mechanistic studies (e.g., "Molecular dynamics simulations could clarify binding site interactions") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.